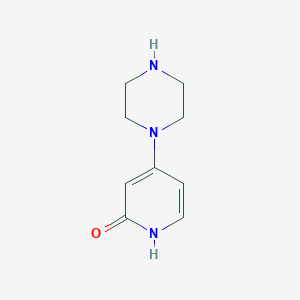
4-(Piperazin-1-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both piperazine and dihydropyridinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
化学反応の分析
Types of Reactions
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or dihydropyridinone rings .
科学的研究の応用
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(piperazin-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and dihydropyridinone analogs. Examples include:
Norfloxacin-thiazolidinedione hybrids: These compounds have been studied for their antimicrobial activity.
Substituted N-phenylpyrazine-2-carboxamides: These compounds have shown anti-tubercular activity.
Uniqueness
4-(piperazin-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific combination of piperazine and dihydropyridinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
生物活性
4-(Piperazin-1-yl)pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 102128-81-4 |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC=N2O |
Antidepressant Effects
Research has demonstrated that derivatives of this compound exhibit potent serotonin (5-HT) reuptake inhibition. A notable study synthesized various derivatives, with one compound (designated A20) showing significant antidepressant activity in vivo. It effectively antagonized p-chloroamphetamine-induced serotonin depletion in rats and reduced immobility times in the forced swimming test (FST), indicating its potential as an antidepressant agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that certain derivatives possess significant inhibitory effects against various microbial strains. For instance, a related piperazine derivative was found to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, showcasing its potential in treating skin disorders related to hyperpigmentation .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Serotonin Reuptake Inhibition : The compound binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft, which is crucial for mood regulation .
- Tyrosinase Inhibition : Certain derivatives have been shown to inhibit tyrosinase activity, thereby reducing melanin synthesis. This mechanism is valuable for developing treatments for conditions like vitiligo and other pigmentation disorders .
Study on Antidepressant Activity
A study published in November 2021 synthesized a series of 1-(4-(piperazin-1-yl)phenyl)pyridin derivatives and evaluated their biological activities. Compound A20 was highlighted for its stability in human liver microsomes and favorable pharmacokinetic properties, making it a promising candidate for further development as an antidepressant .
Tyrosinase Inhibition Study
Another investigation focused on the synthesis of piperazine derivatives aimed at inhibiting tyrosinase from Agaricus bisporus. The study revealed that some compounds exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating their potential as effective antimelanogenic agents without cytotoxic effects .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-piperazin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
InChIキー |
DUBVXODCQGCVJX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=O)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















